tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate
Description
Properties
CAS No. |
1334499-60-3 |
|---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 1,10-diazaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-6-8-13(15)7-4-5-9-14-13/h14H,4-10H2,1-3H3 |
InChI Key |
ILIDUHJHDWXNSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Preformed Spirocyclic Amines
A direct approach involves Boc protection of a pre-synthesized 1,6-diazaspiro[4.5]decane scaffold. This method is efficient if the spirocyclic amine is commercially available or accessible via simplified routes.
-
Reaction Setup : Dissolve 1,6-diazaspiro[4.5]decane hydrochloride (3.15 mmol) in dichloromethane (30 mL).
-
Deprotonation : Add triethylamine (14.18 mmol) to neutralize HCl.
-
Boc Protection : Introduce Boc anhydride (4.10 mmol) and stir at 20°C for 4 hours under inert atmosphere.
-
Workup : Quench with water, separate layers, wash organic phase with NH₄Cl, dry, and concentrate.
Outcome :
-
Yield : Quantitative (>95%).
-
Purity : >98% (HPLC).
-
Key Advantage : Single-step protocol with minimal purification.
Multi-Step Synthesis from Linear Precursors
When the spirocyclic amine is unavailable, a multi-step synthesis from linear precursors becomes necessary. A patent-derived route for a related compound (tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate) offers transferable insights:
Step 1: Ethyl Malonate Alkylation
-
Reactants : Ethyl malonate, ethanol.
-
Conditions : 25–80°C, 5 hours.
-
Product : Diethyl 2-(piperidin-4-yl)malonate.
Step 2: Borohydride Reduction
-
Reactants : Lithium borohydride, tetrahydrofuran.
-
Conditions : 0–70°C, 2.5 hours.
-
Product : 2-(Piperidin-4-yl)propane-1,3-diol.
Step 3: Tosylation
-
Reactants : p-Toluenesulfonyl chloride, dichloromethane.
-
Conditions : 25°C, 12 hours.
-
Product : Ditosylate intermediate.
Step 4: Ring-Closing Reaction
-
Base : Cesium carbonate.
-
Solvent : Acetonitrile.
-
Conditions : 25–90°C, 3 hours.
-
Product : 1,7-Diazaspiro[3.5]nonane derivative.
Step 5: Magnesium-Mediated Reduction
-
Reactants : Magnesium chips, methanol.
-
Conditions : 25–80°C, 1 hour.
-
Product : Secondary amine intermediate.
Step 6: Boc Protection
-
Reactants : Boc anhydride, dichloromethane.
-
Conditions : 25°C, 12 hours.
-
Product : Boc-protected spiroamine.
Step 7: Hydrogenolysis
-
Catalyst : Palladium on carbon, methanol.
-
Conditions : 25°C, 3 hours.
-
Product : Final deprotected compound.
Adaptation for Target Compound :
Alternative Reductive Amination Approach
A hypothetical route inspired by spiroamine syntheses involves reductive amination of ketoamines:
-
Ketoamine Synthesis : React 4-piperidone with cyclopentanone enamine.
-
Reductive Amination : Use sodium cyanoborohydride in methanol-acetic acid.
-
Boc Protection : As described in Section 2.1.
Challenges :
-
Low yields due to competing intermolecular reactions.
-
Requires rigorous temperature control (-20°C to 25°C).
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
-
Recrystallization : Tert-butyl ether or hexane for final product polishing.
Scalability and Industrial Feasibility
The multi-step route, despite its complexity, is more viable for large-scale production due to:
-
Commercially Available Starters : Ethyl malonate, piperidine derivatives.
-
Adaptable Equipment : Standard reactors suffice for all steps.
-
Cost Efficiency : Bulk reagents (e.g., Cs₂CO₃, Boc₂O) reduce per-kilogram costs.
Chemical Reactions Analysis
tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the spirocyclic ring are replaced by other groups using reagents like alkyl halides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate serves as a scaffold for designing new pharmaceuticals, particularly targeting central nervous system disorders. The diazaspiro structure is known to influence receptor binding and efficacy, making it a valuable candidate for drug development aimed at neuropharmacology.
Biological Activity
Research indicates that compounds with diazaspiro structures exhibit a range of biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which may be beneficial in developing treatments for inflammatory diseases.
- Analgesic Properties : The compound's interaction with pain receptors could lead to the development of novel analgesics.
Organic Synthesis Applications
Reactivity and Transformations
this compound can undergo various nucleophilic substitution reactions due to its carboxylate group. It can also participate in hydrolysis reactions to yield the corresponding carboxylic acid and tert-butanol under acidic or basic conditions. The spirocyclic nature allows for intramolecular reactions that can form new carbon-nitrogen bonds, making it a versatile intermediate in organic synthesis.
Case Study 1: Anticancer Activity
A study evaluated the effects of diazaspiro compounds on prostate cancer cell lines (PC3 and DU145). Results indicated that tert-butyl derivatives significantly reduced cell viability in a time-dependent manner, with IC50 values demonstrating effective dose-dependent responses.
| Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| PC3 | 15 | High |
| DU145 | 25 | Moderate |
This suggests that compounds like this compound may have potential as anticancer agents due to their cytotoxic effects on cancer cells.
Case Study 2: Antimicrobial Activity
In another investigation, derivatives similar to this compound were tested against various bacterial strains. The compound showed potent activity against Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |
|---|---|---|
| E. coli | 10 | High |
| S. aureus | 5 | Very High |
These findings highlight the antimicrobial potential of this compound and its derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its functional groups and overall structure.
Comparison with Similar Compounds
Structural Comparison with Similar Diazaspiro Compounds
The diazaspiro scaffold is a versatile pharmacophore. Below is a comparative analysis of tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate and its structural analogs:
Physicochemical and Reactivity Differences
- The [5.5]undecane variant () allows for broader conformational sampling, which may enhance binding to larger biological targets .
- Diaza Positioning : Shifting the nitrogen atoms (e.g., 1,6 vs. 1,7 or 2,8) alters hydrogen-bonding capacity and basicity. For example, the 2,8-diazaspiro[4.5]decane derivative (CAS: 336191-17-4) has been highlighted in patent applications for its optimized interaction with enzymatic active sites .
- Salt Forms : The hydrochloride salt of the 1,8-diazaspiro[4.5]decane analog (CAS: 1153767-91-9) improves aqueous solubility compared to the free base form of the target compound .
Biological Activity
tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes both nitrogen and carbon atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C13H22N2O2
- Molecular Weight : 254.33 g/mol
- CAS Number : 1221818-08-1
The biological activity of this compound is thought to involve interaction with specific molecular targets and pathways within biological systems. Preliminary studies suggest that it may modulate the activity of enzymes or receptors, influencing cellular processes such as signal transduction and gene expression.
Antimicrobial Properties
Research indicates that compounds with similar diazaspiro structures exhibit significant antimicrobial properties. For instance, some studies have shown that spirocyclic compounds can demonstrate both antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Anticancer Potential
The anticancer properties of diazaspiro compounds have been explored in various studies. For example, certain derivatives have shown cytotoxic effects against cancer cell lines in vitro, suggesting that this compound may also possess similar properties. The exact mechanisms through which these effects are mediated are still under investigation but may involve apoptosis induction or cell cycle arrest .
Anticonvulsant Activity
A related area of study involves the anticonvulsant activity of diazaspiro compounds. Some derivatives have been synthesized and evaluated for their ability to prevent seizures in animal models. This suggests that this compound could be further investigated for its potential use in treating epilepsy or other seizure disorders .
Case Studies
Q & A
Q. What are the recommended synthetic routes for tert-butyl 1,6-diazaspiro[4.5]decane-1-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step protocols involving tert-butyl chloroformate and spirocyclic amine precursors. A common method involves:
- Step 1 : Reacting this compound hydrochloride with a base (e.g., triethylamine) in dichloromethane at 0–5°C to neutralize HCl.
- Step 2 : Adding tert-butyl chloroformate dropwise under inert atmosphere, followed by stirring at room temperature for 12–24 hours .
Optimization Tips : - Low temperatures minimize side reactions (e.g., hydrolysis of the chloroformate).
- Use of anhydrous solvents and molecular sieves improves yields.
- Scalable routes may employ continuous flow reactors for industrial-grade synthesis .
Q. How is the purity and structural integrity of this compound validated?
Analytical characterization relies on:
- LCMS : A molecular ion peak at m/z 240 [M+H]+ (C13H24N2O2) confirms molecular weight .
- HPLC : Retention time (~1.01 minutes under SQD-FA05 conditions) assesses purity (>95%) .
- NMR : <sup>1</sup>H NMR signals for tert-butyl (δ 1.4 ppm, singlet) and spirocyclic protons (δ 3.2–4.0 ppm, multiplet) confirm regiochemistry .
Advanced Research Questions
Q. What strategies address contradictions in spirocyclic ring stability during derivatization?
Instability during functionalization (e.g., N-alkylation or carboxylation) can arise from ring strain or steric hindrance. Mitigation approaches include:
- Low-Temperature Reactions : Slow addition of reagents at –10°C to suppress ring-opening side reactions .
- Protecting Group Alternatives : Use of Boc (tert-butoxycarbonyl) instead of Cbz (benzyloxycarbonyl) for better steric compatibility .
- Computational Modeling : DFT calculations predict favorable transition states for ring preservation during amide bond formation .
Q. How does the spirocyclic scaffold influence bioactivity in drug discovery applications?
The 1,6-diazaspiro[4.5]decane core enhances:
- Conformational Rigidity : Restricts rotational freedom, improving target binding selectivity (e.g., kinase inhibitors) .
- Metabolic Stability : Spirocycles resist oxidative degradation in hepatic microsomes compared to linear analogs .
- Solubility : Tert-butyl carboxylate improves aqueous solubility (LogP ~2.1) for in vivo studies .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Common impurities include:
- Des-Boc Derivative : Detected via LCMS (m/z 184 [M+H]+). Mitigated by rigorous anhydrous conditions during synthesis .
- Ring-Opened Byproducts : Identified by HPLC-MS/MS fragmentation patterns. Resolution achieved using reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) .
Methodological Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
